texas red-X

Description

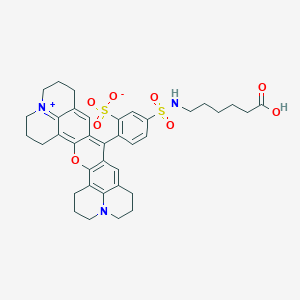

Structure

3D Structure

Propriétés

IUPAC Name |

5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFZZTBWWJNFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099599 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199745-67-0 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199745-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The "X" Factor: A Technical Guide to Texas Red-X

Texas Red-X, a prominent fluorophore in life sciences research, represents a significant advancement over its predecessor, Texas Red. The "X" in its name denotes a crucial structural modification: a seven-atom aminohexanoyl spacer. This addition enhances the utility of the dye by separating the fluorescent core from its reactive moiety. This technical guide provides an in-depth exploration of this compound, its properties, and its applications for researchers, scientists, and drug development professionals.

Core Properties and the Significance of the "X" Spacer

This compound is a derivative of the sulforhodamine 101 dye, Texas Red. The key innovation in this compound is the incorporation of a seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group, most commonly a succinimidyl ester.[1][2] This spacer mitigates the steric hindrance and potential quenching effects that can occur when the fluorophore is in close proximity to the biomolecule it is labeling.[2] The result is a more stable and efficient conjugation, leading to brighter and more reliable fluorescent signals.[3]

The "X" spacer improves the reactivity of the dye with primary amines on proteins and other biomolecules, allowing for conjugation under less harsh pH conditions than those required for the sulfonyl chloride form of Texas Red.[4] This makes this compound a more versatile tool for labeling a wider range of sensitive biological targets.

Quantitative Spectroscopic Data

The spectral properties of this compound are fundamental to its application in fluorescence-based assays. Below is a summary of its key quantitative characteristics. Note that slight variations in these values may be reported by different suppliers.

| Property | Value | Source |

| Excitation Maximum (λex) | ~595 nm | [1][5] |

| Emission Maximum (λem) | ~615 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | [6][7] |

| Quantum Yield (Φ) | ~0.93 | [6][8] |

| Molecular Weight (Succinimidyl Ester) | ~816.94 g/mol | [2] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in experimental settings. The following sections provide protocols for common applications.

Protein and Antibody Labeling with this compound Succinimidyl Ester

This protocol outlines the general procedure for conjugating this compound succinimidyl ester to proteins, such as antibodies, which contain primary amines.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)

-

This compound, succinimidyl ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[9]

-

-

Prepare the Dye Stock Solution:

-

Dissolve the this compound succinimidyl ester in DMSO to a concentration of 10 mg/mL. This should be done immediately before use, as the reactive dye is susceptible to hydrolysis.

-

-

Perform the Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate.

-

Slowly add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column or through dialysis.

-

-

Determine the Degree of Labeling (DOL):

-

The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for this compound).

-

-

Storage:

-

Store the labeled protein at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[4]

-

F-Actin Staining with this compound Phalloidin (B8060827)

This protocol is for visualizing filamentous actin (F-actin) in fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Methanol-free formaldehyde (B43269) (3-4%) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

This compound phalloidin

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash the cells briefly with PBS.

-

Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells two to three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.

-

Wash the cells two to three times with PBS.

-

-

Staining:

-

Dilute the this compound phalloidin stock solution to its working concentration in PBS (typically 1:100 to 1:1000).

-

Incubate the cells with the phalloidin solution for 20-90 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells two to three times with PBS to remove unbound phalloidin.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Visualization:

-

Image the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Structural comparison of Texas Red and this compound.

Caption: Workflow for antibody conjugation with this compound.

Caption: Experimental workflow for F-actin staining.

References

- 1. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Texas Red - Wikipedia [en.wikipedia.org]

- 8. This compound, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]

- 9. doc.abcam.com [doc.abcam.com]

Texas Red-X Fluorophore: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties and applications of the Texas Red-X fluorophore. It is designed to assist researchers in effectively utilizing this versatile fluorescent dye in a variety of experimental contexts, including fluorescence microscopy and flow cytometry.

Core Spectral and Photophysical Properties

This compound is a bright, red-fluorescent dye commonly used for labeling proteins, nucleic acids, and other biomolecules. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group. This spacer helps to minimize the potential for quenching and steric hindrance between the dye and the labeled molecule, often resulting in brighter and more specific fluorescent signals.[1]

The key spectral properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Excitation Maximum (λex) | ~595 nm | [1][2] |

| Emission Maximum (λem) | ~613 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | [3] |

| Typical Laser Excitation | 561 nm or 594 nm | [1] |

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols offer a starting point for experimental design and can be optimized to suit specific research needs.

Protein Labeling with this compound Succinimidyl Ester

This protocol describes the covalent labeling of proteins, such as antibodies, with this compound succinimidyl ester, which reacts with primary amines on the protein surface.[4]

Materials:

-

Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

This compound, succinimidyl ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25) or spin column

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

-

Dye Preparation: Warm the vial of this compound, succinimidyl ester to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

-

Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or a spin column equilibrated with PBS. The first colored band to elute will be the conjugated protein.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 595 nm (for this compound).

Immunofluorescence Staining of F-Actin with this compound Phalloidin

This protocol details the staining of filamentous actin (F-actin) in fixed and permeabilized cells using a this compound conjugate of phalloidin, a bicyclic peptide that binds specifically to F-actin.[5][6][7]

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

This compound Phalloidin

-

Bovine Serum Albumin (BSA)

-

Mounting medium with an antifade reagent

-

(Optional) DAPI or other nuclear counterstain

Procedure:

-

Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Rinsing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.

-

Rinsing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

Staining: Dilute the this compound Phalloidin stock solution in PBS containing 1% BSA to the recommended working concentration. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Rinsing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Texas Red.[7]

Flow Cytometry Analysis of Cell Surface Antigens

This protocol provides a general framework for staining cell surface antigens for analysis by flow cytometry using a directly conjugated this compound antibody.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

This compound conjugated primary antibody

-

Isotype control antibody conjugated with this compound

-

(Optional) Fc block reagent

-

(Optional) Viability dye

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells). Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

-

Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the this compound conjugated primary antibody. For the negative control, add the same concentration of the this compound conjugated isotype control to a separate tube.

-

Incubation: Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.

-

Washing: Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Carefully aspirate the supernatant. Repeat the wash step twice.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Texas Red excitation and emission.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

Experimental Workflow: Protein Labeling and Purification

Caption: Workflow for labeling proteins with this compound succinimidyl ester.

Signaling Pathway: EGFR Internalization and Early Endosome Localization

The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival. Upon ligand binding, the receptor is internalized and trafficked through endosomes. Immunofluorescence studies using fluorophore-conjugated antibodies, including those labeled with Texas Red, have been instrumental in visualizing the subcellular localization of EGFR and its phosphorylated, active forms.[8] The following diagram illustrates the use of this compound to visualize total EGFR localization in relation to early endosomes.

Caption: Visualization of EGFR localization using this compound immunofluorescence.

References

- 1. Texas Red (and this compound) Dye | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 3. Texas Red - Wikipedia [en.wikipedia.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Phalloidin staining protocol | Abcam [abcam.com]

- 7. This compound Phalloidin [wahoo.cns.umass.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Excitation and Emission Spectra of Texas Red-X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Texas Red-X, a widely used red fluorescent dye. It includes key photophysical data, a detailed experimental protocol for spectral characterization, and a workflow for its application in immunofluorescence, a common technique in biological research. This document is intended to serve as a practical resource for researchers utilizing this compound in their experimental designs.

Core Photophysical Properties of this compound

This compound is a derivative of sulforhodamine 101, engineered to be more suitable for conjugation to biomolecules. It features a seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its reactive group, which minimizes potential interactions with the conjugated molecule.[1][2] This modification enhances its utility in various applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[3][4]

The photophysical properties of this compound are summarized in the table below. It's important to note that these values can vary slightly depending on the solvent, pH, and the specific conjugate.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~595 nm | Can range from 586 nm to 598 nm depending on the specific form and solvent.[2][5][6][7][8][9] |

| Emission Maximum (λem) | ~615 nm | Can range from 603 nm to 617 nm.[2][5][6][7][8][9] |

| Molar Extinction Coefficient (ε) | ~85,000 - 116,000 M⁻¹cm⁻¹ | Measured at the absorption maximum.[3][6][7] |

| Quantum Yield (Φ) | ~0.93 - 0.97 | In solvents like PBS and Ethanol.[6][7][10] |

| Recommended Laser Lines | 561 nm or 594 nm | A 561 nm laser provides suboptimal but effective excitation.[8] A dye laser tuned to 595-605 nm or a krypton laser at 567 nm can also be used.[3] |

| Solubility | DMSO, DMF, Water | Soluble in polar solvents.[3][11] |

Experimental Protocol: Measurement of Excitation and Emission Spectra

This protocol outlines the steps for determining the excitation and emission spectra of a this compound conjugate using a spectrofluorometer.

1. Instrumentation and Materials

-

Spectrofluorometer: Equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector.[12]

-

Quartz Cuvettes: Standard 1 cm path length cuvettes.

-

This compound Conjugate Solution: Prepare a dilute solution (e.g., 1 µM) in an appropriate buffer (e.g., PBS, pH 7.4). The absorbance at the excitation maximum should be below 0.05 to avoid inner filter effects.[13]

-

Solvent Blank: The same buffer used to dissolve the conjugate.

2. Instrument Setup and Calibration

-

Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.[12]

-

Perform wavelength calibration according to the manufacturer's instructions.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both.[12]

3. Measurement of the Emission Spectrum

-

Place the cuvette with the solvent blank in the sample holder.

-

Set the excitation wavelength to the expected maximum (e.g., 595 nm).

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength (e.g., 605 nm) to a suitable upper limit (e.g., 750 nm) to record the blank spectrum.

-

Replace the blank with the this compound conjugate solution.

-

Perform the same emission scan to obtain the sample's emission spectrum.

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence. The peak of this corrected spectrum is the emission maximum (λem).[12]

4. Measurement of the Excitation Spectrum

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 620 nm) while measuring the fluorescence intensity of the solvent blank.

-

Replace the blank with the this compound conjugate solution.

-

Perform the same excitation scan to obtain the sample's excitation spectrum.

-

Subtract the blank spectrum from the sample spectrum. The peak of the resulting spectrum is the excitation maximum (λex).[14]

The following diagram illustrates the general workflow for measuring fluorescence spectra.

Application Workflow: Immunofluorescence Staining

This compound is frequently used as a label for secondary antibodies in immunofluorescence staining to visualize specific proteins within cells or tissues.

The following diagram outlines a typical experimental workflow for immunofluorescence using a this compound conjugated secondary antibody.

References

- 1. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Texas Red - Wikipedia [en.wikipedia.org]

- 4. labinsights.nl [labinsights.nl]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. This compound, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]

- 7. This compound, acid *CAS 199745-67-0* | AAT Bioquest [aatbio.com]

- 8. app.fluorofinder.com [app.fluorofinder.com]

- 9. idtdna.com [idtdna.com]

- 10. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.montana.edu [chemistry.montana.edu]

A Technical Guide to the Photophysical Properties of Texas Red-X: Quantum Yield and Brightness

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Texas Red-X, a widely utilized red fluorescent dye in biological research and drug development. We present a comparative analysis of its quantum yield and brightness against other common red fluorophores, detail the experimental protocols for these measurements, and illustrate a typical immunofluorescence workflow using this versatile dye.

Quantitative Comparison of Red Fluorophores

The selection of a suitable fluorophore is critical for the success of fluorescence-based assays. Brightness, a key determinant of signal-to-noise ratio, is a function of both the molar extinction coefficient (how efficiently the molecule absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes these key photophysical properties for this compound and other commonly used red fluorescent dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |

| This compound | ~595 | ~615 | ~116,000[1][2] | ~0.93 (in PBS)[3] | ~107,880 |

| Texas Red | ~596 | ~615 | ~85,000[4] | ~0.93 (in PBS)[3][4] | ~79,050 |

| Alexa Fluor 594 | ~590 | ~617 | ~73,000[2] | ~0.66[2][5] | ~48,180 |

| Cy5 | ~649 | ~667 | ~250,000[6] | ~0.27[6] | ~67,500 |

| Rhodamine Red-X | ~573 | ~591 | Not readily available | Not readily available | Not readily available |

| DyLight 594 | ~593 | ~618 | ~80,000[7] | Not readily available | Not readily available |

| ATTO 594 | ~601 | ~627 | ~120,000[1][8] | ~0.85[1][8] | ~102,000 |

Note: The brightness is calculated as the product of the molar extinction coefficient and the quantum yield.[9] Values can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols

Accurate determination of a fluorophore's quantum yield is essential for comparative studies and for optimizing experimental signal. The following sections detail the methodologies for measuring fluorescence quantum yield and a standard protocol for utilizing this compound in immunofluorescence applications.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[10]

1. Materials and Reagents:

-

Fluorophore of interest (e.g., this compound)

-

Standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 0.913)[11]

-

High-purity solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard fluorophore in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Integrate the area under the emission curve for each measurement.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

-

Immunofluorescence Staining using this compound Conjugated Secondary Antibody

This protocol outlines the general steps for immunofluorescence staining of cultured cells using a this compound conjugated secondary antibody.

1. Materials and Reagents:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (specific to the target antigen)

-

This compound conjugated secondary antibody (specific to the primary antibody host species)

-

Antifade mounting medium

-

Microscope slides

2. Procedure:

-

Cell Fixation:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound conjugated secondary antibody in blocking buffer, protecting it from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).[12]

-

Visualizations

To further elucidate the practical application of this compound, the following diagrams illustrate a typical experimental workflow.

Caption: Workflow for an indirect immunofluorescence experiment.

Caption: Light path in an epifluorescence microscope for this compound.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. app.fluorofinder.com [app.fluorofinder.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Panel Builder [beta.fluorofinder.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Texas Red-X Succinimidyl Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties and applications of Texas Red-X succinimidyl ester, a widely used fluorescent dye in biological research. This document details its physicochemical characteristics, provides protocols for its use in bioconjugation and immunofluorescence, and illustrates relevant biological pathways and experimental workflows.

Core Properties of this compound Succinimidyl Ester

This compound succinimidyl ester is an amine-reactive fluorescent labeling dye. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the Texas Red fluorophore from the succinimidyl ester reactive group. This spacer is designed to minimize interactions between the dye and the biomolecule to which it is conjugated, thereby preserving the biological activity of the labeled molecule.[1][2] The succinimidyl ester moiety reacts efficiently with primary amines on proteins and other biomolecules to form stable covalent bonds.[3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 816.94 g/mol | [1] |

| Excitation Maximum (λex) | ~595 nm | [1][3] |

| Emission Maximum (λem) | ~615 nm | [1][3] |

| Chemical Formula | C₄₁H₄₄N₄O₁₀S₂ | |

| Solubility | DMSO | [1] |

| Reactivity | Primary amines | [3] |

Experimental Protocols

Protein Labeling with this compound Succinimidyl Ester

This protocol outlines the general procedure for conjugating this compound succinimidyl ester to a protein, such as an antibody.

Materials:

-

This compound succinimidyl ester

-

Protein to be labeled (e.g., IgG antibody)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve this compound succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the desired amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

The first colored band to elute from the column is the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~595 nm (for Texas Red).

-

Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein molecule (DOL).

-

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Immunofluorescence Staining of Cells

This protocol describes the use of a this compound-labeled antibody for indirect immunofluorescence staining of cultured cells.

Materials:

-

Cultured cells on coverslips or in chamber slides

-

This compound-labeled secondary antibody

-

Primary antibody specific to the target antigen

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% bovine serum albumin or normal serum in PBS)

-

Mounting medium with an antifade reagent

-

(Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency on a suitable substrate.

-

Wash the cells with PBS and then fix with fixation buffer for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, incubate the cells with permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal working concentration in blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-labeled secondary antibody to its working concentration in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

(Optional) Counterstaining:

-

If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

-

Wash the cells with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and any other fluorophores used.

-

Visualizations

Experimental Workflow: Protein Labeling

Workflow for labeling a protein with this compound succinimidyl ester.

Experimental Workflow: Immunofluorescence Staining

A typical workflow for indirect immunofluorescence staining of cells.

Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) Signaling

This compound labeled antibodies are frequently used to visualize components of signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial in angiogenesis.[2][4] An antibody targeting the VEGF receptor (VEGFR) can be labeled with this compound to visualize its localization and expression on endothelial cells.

Simplified representation of the VEGF signaling pathway.

References

- 1. Texas Red (and this compound) Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. In vivo fluorescence molecular imaging of the vascular endothelial growth factor in rats with early diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Applications of Texas Red-X

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Texas Red-X, a widely utilized red fluorescent dye. It details its chemical structure, key quantitative properties, and established protocols for its application in bioconjugation, catering to the needs of researchers and professionals in the fields of life sciences and drug development.

Core Properties of this compound

This compound is a derivative of sulforhodamine 101, engineered to improve its utility in labeling biomolecules. The defining feature of this compound is the incorporation of a seven-atom aminohexanoyl spacer, designated by the "X", between the fluorophore and its reactive moiety.[1][2][3] This spacer arm is critical as it separates the fluorophore from the molecule it is conjugated to, which can minimize potential quenching effects and steric hindrance, thereby often leading to a higher fluorescence yield of the resulting conjugate.

The succinimidyl ester (SE) variant of this compound is an amine-reactive form that readily conjugates with primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds.[1] This reaction is most efficient at a slightly basic pH, typically between 7.5 and 8.5.[1] Compared to its sulfonyl chloride predecessor, the succinimidyl ester derivative exhibits greater stability in aqueous solutions, simplifying the conjugation process.

This compound is available as a single isomer or as a mixture of isomers, with single-isomer preparations offering greater reproducibility in labeling experiments.[4]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, succinimidyl ester. This data is essential for accurate experimental design and data analysis in fluorescence-based assays.

| Property | Value | Source(s) |

| Molecular Weight | ~817 g/mol | [1] |

| Excitation Maximum (λex) | ~595 nm | [1][3][4][5] |

| Emission Maximum (λem) | ~615 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | [6] |

| Recommended Excitation Lasers | 561 nm or 594 nm |

Chemical Structure of this compound, Succinimidyl Ester

The fundamental structure of this compound is based on the sulforhodamine 101 core. The "X" spacer and the succinimidyl ester reactive group are key modifications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, succinimidyl ester *Mixed isomers* *CAS 216972-99-5* | AAT Bioquest [aatbio.com]

- 4. This compound, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]

A Technical Guide: Unveiling the Superior Performance of Texas Red-X Over Texas Red

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the Texas Red family of dyes has long been a staple for visualizing biological structures and processes in the red spectrum. However, the advent of Texas Red-X, a chemically modified derivative, has marked a significant advancement in the field. This in-depth technical guide explores the core advantages of this compound over its predecessor, Texas Red, providing a comprehensive analysis of their chemical differences, performance metrics, and practical applications. Through a detailed examination of their properties and relevant experimental protocols, this guide will demonstrate why this compound has emerged as the superior choice for a wide range of research applications.

The "X" Factor: A Structural Enhancement with Profound Implications

The fundamental distinction between Texas Red and this compound lies in the addition of a seven-atom aminohexanoyl spacer, denoted as "X", in the structure of this compound.[1][2] This seemingly minor modification has profound implications for the dye's performance, primarily by distancing the fluorophore from its reactive group and the biomolecule to which it is conjugated.[3] This separation minimizes the potential for quenching and steric hindrance, leading to improved fluorescence and conjugation efficiency.[4]

The most common reactive form of Texas Red is a sulfonyl chloride (SC), which is known for its instability in aqueous solutions and susceptibility to hydrolysis.[5] This instability can lead to inconsistent labeling and requires carefully controlled reaction conditions, often at a high pH which may not be suitable for all proteins.[5] In contrast, this compound is most frequently supplied as a succinimidyl ester (SE), a more stable and amine-reactive form that offers a wider range of reaction conditions and greater resistance to hydrolysis.[5]

Quantitative Performance Metrics: A Side-by-Side Comparison

The structural advantages of this compound translate into demonstrably superior performance across several key photophysical and chemical parameters.

| Property | Texas Red | This compound | Advantage of this compound |

| Reactive Group | Typically Sulfonyl Chloride (SC) | Typically Succinimidyl Ester (SE) | Higher stability and reactivity in aqueous solutions.[5] |

| Excitation Maximum | ~589-596 nm[1][6] | ~586-595 nm[7] | Similar spectral properties, allowing for use with existing filter sets.[7] |

| Emission Maximum | ~615 nm[1][6] | ~603-615 nm[7] | Similar spectral properties, allowing for use with existing filter sets.[7] |

| Stokes Shift | ~19-26 nm | ~17-29 nm | Both exhibit a relatively small Stokes shift. |

| Quantum Yield (in PBS) | 0.93[2] | 0.93-0.97 (for derivatives) | Potentially higher fluorescence efficiency in conjugated form.[4] |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~85,000[1] | Not explicitly found for direct comparison | A critical parameter for brightness, but comparative data is elusive. |

| Photostability | Generally good[6][8] | Generally good, with rhodamine dyes being known for their photostability.[9] | While direct comparative data is scarce, the structural modifications may contribute to enhanced photostability in certain applications. |

| Conjugation Efficiency | Lower and more variable[10] | Consistently higher[10] | The succinimidyl ester group and spacer arm lead to more efficient and reproducible labeling of biomolecules.[10] |

| Hydrolytic Stability | Low (sulfonyl chloride hydrolyzes within minutes)[5] | High (succinimidyl ester retains reactivity for over an hour)[5] | Allows for more flexible and reliable conjugation procedures.[5] |

Enhanced Stability and Conjugation Efficiency: The Primary Advantages

The most significant advantages of this compound lie in its enhanced stability and conjugation efficiency, directly attributable to its succinimidyl ester reactive group and the "X" spacer.

Superior Stability in Aqueous Solutions

Texas Red sulfonyl chloride is highly susceptible to hydrolysis, especially at the higher pH required for efficient conjugation to amines.[5] This rapid degradation necessitates the use of freshly prepared solutions and can lead to low and variable labeling yields. In stark contrast, this compound succinimidyl ester exhibits significantly greater stability in aqueous environments, retaining most of its reactivity for over an hour, compared to the complete hydrolysis of the sulfonyl chloride within minutes.[5] This enhanced stability allows for more controlled and reproducible conjugation reactions.

Increased Conjugation Efficiency and Yield

The combination of the stable succinimidyl ester and the spacer arm in this compound results in a demonstrably higher labeling efficiency compared to Texas Red sulfonyl chloride.[10] The spacer arm reduces the steric hindrance between the fluorophore and the target biomolecule, allowing for more accessible and efficient conjugation to primary amines on proteins and other molecules.[3] This leads to a higher degree of labeling and brighter, more reliable fluorescent conjugates.[4]

Experimental Protocols

To provide a practical context for the advantages of this compound, this section details key experimental protocols for conjugation and a common application in visualizing the cytoskeleton.

General Protocol for Antibody Conjugation with this compound, Succinimidyl Ester

This protocol outlines the general steps for labeling an antibody with a this compound succinimidyl ester.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound, succinimidyl ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

-

Purification column (e.g., gel filtration)

-

Bovine Serum Albumin (BSA)

-

Sodium azide (B81097)

Procedure:

-

Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 2.5 mg/mL.[11]

-

Prepare the Dye Stock Solution: Dissolve the this compound, succinimidyl ester in DMF or DMSO to a concentration of 10 mM.[12]

-

Conjugation Reaction: While gently vortexing, add the dye stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is between 10:1 and 20:1.[12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[12]

-

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the conjugated antibody.[11]

-

Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound (~595 nm). The DOL can then be calculated using the molar extinction coefficients of the antibody and the dye.

-

Storage: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%. Store at 4°C, protected from light.[11]

Protocol for Staining F-Actin with this compound Phalloidin (B8060827)

This protocol describes the use of this compound phalloidin to visualize the filamentous actin (F-actin) cytoskeleton in fixed cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (B43269) (3.7%, methanol-free)

-

Triton X-100 (0.1%)

-

This compound phalloidin stock solution (in methanol)

-

Bovine Serum Albumin (BSA)

-

Mounting medium

Procedure:

-

Cell Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.[9]

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[13]

-

Blocking (Optional): To reduce nonspecific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[9]

-

Phalloidin Staining: Dilute the this compound phalloidin stock solution into PBS containing 1% BSA (a typical final concentration is around 1:100 to 1:1000). Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[13][14]

-

Washing: Wash the cells two to three times with PBS.[13]

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for Texas Red.

Visualizing Cellular Processes: Workflows and Signaling Pathways

The superior properties of this compound make it an invaluable tool for a variety of fluorescence-based applications, from visualizing cellular architecture to tracking complex signaling pathways.

Experimental Workflow: F-Actin Cytoskeleton Staining

The following diagram illustrates the experimental workflow for staining the F-actin cytoskeleton using this compound phalloidin, as detailed in the protocol above.

Signaling Pathway: Visualizing EGFR Activation

This compound conjugated antibodies are powerful tools for dissecting cellular signaling pathways. For example, they can be used to visualize the activation of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer progression.[9][15] Upon binding of its ligand, EGF, the EGFR dimerizes and becomes autophosphorylated, initiating a downstream signaling cascade.[10][16]

The following diagram illustrates a simplified EGFR signaling pathway and how this compound conjugated antibodies can be used to visualize key events.

In this workflow, cells can be treated with EGF to stimulate the pathway. Following fixation and permeabilization, cells are incubated with a primary antibody specific for either total EGFR or its phosphorylated (active) form. A secondary antibody conjugated to this compound is then used to detect the primary antibody, allowing for the visualization and quantification of EGFR expression and activation via fluorescence microscopy.[9][17]

Conclusion

This compound represents a significant improvement over the traditional Texas Red fluorophore. The introduction of the aminohexanoyl spacer and the use of the more stable succinimidyl ester chemistry confer a range of advantages, most notably enhanced stability and superior conjugation efficiency. These improvements lead to more reliable and reproducible labeling of biomolecules, resulting in brighter and more consistent fluorescent signals. For researchers, scientists, and drug development professionals seeking a robust and high-performing red fluorescent dye, this compound offers a clear advantage, enabling more precise and sensitive visualization of biological processes. While direct quantitative comparisons of all photophysical properties remain an area for further investigation, the established benefits in stability and conjugation make this compound the recommended choice for demanding fluorescence applications.

References

- 1. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-invasive imaging and quantification of EGFR kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - RU [thermofisher.com]

- 5. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. oncotarget.com [oncotarget.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. biotium.com [biotium.com]

- 12. resources.tocris.com [resources.tocris.com]

- 13. mcb.berkeley.edu [mcb.berkeley.edu]

- 14. benchchem.com [benchchem.com]

- 15. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

Texas Red-X stability and photostability

An In-depth Technical Guide to the Stability and Photostability of Texas Red-X

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the stability of fluorophores is paramount for generating reliable and reproducible data. This compound, a popular red fluorescent dye, offers several advantages over its predecessor, Texas Red. This guide provides a comprehensive overview of the stability and photostability of this compound, including its chemical properties, factors influencing its performance, and detailed experimental protocols for its use and characterization.

Introduction to this compound

This compound is a derivative of sulforhodamine 101, designed for covalent labeling of biomolecules. It features two key modifications compared to the original Texas Red (sulforhodamine 101 acid chloride):

-

Succinimidyl Ester (SE) Reactive Group: this compound is most commonly available as a succinimidyl ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. This offers a significant advantage over the sulfonyl chloride chemistry of the original Texas Red, which is more susceptible to hydrolysis.[1] The succinimidyl ester of this compound is more stable in aqueous solutions than the sulfonyl chloride of Texas Red, with a half-life of hours at pH 7 compared to minutes for the sulfonyl chloride.[2][3]

-

"X" Spacer: An aminohexanoyl "X" spacer separates the fluorophore from the reactive group.[4] This seven-atom spacer helps to minimize interactions between the dye and the biomolecule it is conjugated to, which can otherwise lead to quenching of the fluorescence signal.[5]

These modifications result in more efficient and reproducible conjugation reactions, as well as potentially brighter and more stable fluorescent conjugates.[4]

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~595 nm | [6] |

| Emission Maximum (λem) | ~615 nm | [6] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φf) | 0.93 (in PBS) | [8] |

| Fluorescence Lifetime (τ) | ~4.1 ns (for Texas Red) | [9] |

| Reactive Group | Succinimidyl Ester (SE) | [4] |

Stability of this compound

The stability of this compound can be considered in two main contexts: the stability of the reactive dye prior to conjugation and the stability of the fluorophore after conjugation.

Stability of this compound Succinimidyl Ester

The primary pathway for the degradation of this compound succinimidyl ester in aqueous solution is hydrolysis of the NHS ester, which renders it unreactive towards primary amines. The rate of hydrolysis is highly dependent on pH and temperature.[2]

-

Effect of pH: The hydrolysis rate of NHS esters increases significantly with increasing pH. For optimal conjugation efficiency, it is recommended to perform labeling reactions at a pH between 7.5 and 8.5.[1] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[10]

-

Storage: Unconjugated this compound succinimidyl ester should be stored desiccated at -20°C to prevent degradation from moisture.[11] Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[12]

Stability of the this compound Fluorophore

The stability of the this compound fluorophore after conjugation is influenced by a variety of environmental factors.

| Factor | Effect on this compound Stability | General Recommendations |

| pH | The fluorescence of rhodamine dyes, including Texas Red, is generally stable over a wide pH range (pH 4-10).[13] However, extreme pH values can influence the fluorescence lifetime.[14] | Maintain a pH between 7 and 9 for optimal and stable fluorescence. |

| Solvent | The polarity of the solvent can affect the spectral properties and quantum yield of rhodamine dyes.[13] | Use aqueous buffers such as PBS or Tris for most biological applications. |

| Temperature | Increased temperature can lead to a decrease in fluorescence intensity. | Perform imaging experiments at a controlled and stable temperature. |

| Presence of Oxidizing Agents | Reactive oxygen species (ROS) are a major cause of photobleaching.[15] | De-gas buffers and consider using antifade reagents. |

Photostability of this compound

Photostability refers to a fluorophore's resistance to irreversible photodegradation upon exposure to excitation light. While generally considered to have moderate photostability, this compound is known to be less photostable than newer generation dyes such as Alexa Fluor 594.[16][17]

Quantitative Photostability Parameters

Quantitative data on the photobleaching of this compound is not extensively available in the literature under standardized conditions. However, the photostability of rhodamine dyes has been studied more broadly. The probability of photobleaching for rhodamines is on the order of 10⁻⁶ to 10⁻⁷ per excitation event at low to moderate laser powers.

| Parameter | Description | Typical Values for Rhodamines |

| Photobleaching Quantum Yield (Φb) | The probability that an excited fluorophore will undergo irreversible photobleaching. | 10⁻⁵ - 10⁻⁷ |

| Photobleaching Half-life (t1/2) | The time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. | Highly dependent on illumination intensity. |

Comparison with Alexa Fluor 594

Alexa Fluor 594 is often recommended as a more photostable alternative to this compound, with similar spectral properties.[16] Conjugates of Alexa Fluor 594 are generally brighter and more resistant to photobleaching, allowing for longer imaging times.[17]

| Feature | This compound | Alexa Fluor 594 | Reference |

| Excitation Max | ~595 nm | ~590 nm | [18] |

| Emission Max | ~615 nm | ~617 nm | [18] |

| Brightness | Bright | Brighter | [17] |

| Photostability | Moderate | High | [16][17] |

Experimental Protocols

Protein Conjugation with this compound Succinimidyl Ester

This protocol is a general guideline for labeling proteins with this compound SE. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

Materials:

-

This compound, succinimidyl ester

-

Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction: While gently stirring the protein solution, slowly add the desired amount of the dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 595 nm. The DOL can be calculated using the following formula: DOL = (A₅₉₅ × ε_protein) / (A₂₈₀ - (A₅₉₅ × CF₂₈₀)) × ε_dye where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.4 for rhodamine dyes).

Measurement of Photobleaching Rate

This protocol describes a method for determining the photobleaching half-life of a this compound conjugate using a fluorescence microscope.

Materials:

-

This compound conjugated sample (e.g., labeled cells or immobilized proteins on a slide)

-

Fluorescence microscope with a suitable filter set for this compound and a digital camera

-

Image analysis software (e.g., ImageJ/Fiji)

-

Antifade mounting medium (optional, but recommended for comparison)

Procedure:

-

Sample Preparation: Prepare the sample for microscopy. For cells, this may involve fixation, permeabilization, and staining. For immobilized proteins, ensure they are in a suitable buffer.

-

Image Acquisition:

-

Locate a region of interest (ROI) with uniform fluorescence.

-

Set the microscope to continuously acquire images of the ROI over time (time-lapse) with a constant, high-intensity illumination. Use the same acquisition settings (exposure time, laser power, etc.) for all images.

-

-

Data Analysis:

-

Open the time-lapse image series in an image analysis software.

-

Measure the mean fluorescence intensity of the ROI in each frame.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the data to a single exponential decay function to determine the photobleaching rate constant (k). The half-life (t₁/₂) can be calculated as ln(2)/k.

-

Visualizations

Caption: Workflow for conjugating this compound succinimidyl ester to a protein.

Caption: Factors influencing the stability and photostability of this compound.

Caption: Simplified Jablonski diagram of fluorescence and photobleaching.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, succinimidyl ester | CAS 199745-67-0 | AAT Bioquest | Biomol.com [biomol.com]

- 4. This compound, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]

- 5. This compound, acid *CAS 199745-67-0* | AAT Bioquest [aatbio.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. researchgate.net [researchgate.net]

- 10. idtdna.com [idtdna.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 14. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]

- 16. Texas Red (and this compound) Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. benchchem.com [benchchem.com]

The Enduring Legacy of Texas Red: A Technical Guide to a Seminal Fluorophore

A comprehensive overview of the history, chemical properties, and applications of Texas Red and its derivatives for researchers, scientists, and drug development professionals.

Introduction

In the landscape of fluorescent labeling, few dyes have achieved the iconic status and enduring utility of Texas Red. First introduced in 1982, this bright, red-emitting fluorophore rapidly became an indispensable tool in biological research, particularly for multicolor fluorescence microscopy and flow cytometry. Its development marked a significant advancement in the available spectral range for fluorescent probes, enabling more complex and informative experiments. This technical guide provides an in-depth exploration of the history, chemical characteristics, and key applications of Texas Red dyes, offering valuable insights and detailed protocols for researchers and professionals in the life sciences.

A Historical Perspective: The Genesis of a Red Star

The story of Texas Red begins with the need for a photostable, hydrophilic, red-emitting fluorophore that could be effectively paired with the popular green-emitting fluorescein (B123965) isothiocyanate (FITC) for dual-labeling experiments. The development of rhodamine-based dyes in the late 19th century laid the groundwork for a new class of fluorescent compounds.[1] While early rhodamines offered red fluorescence, they often suffered from issues like hydrophobicity and quenching upon conjugation to biomolecules.

The breakthrough came in 1982 when Titus, Haugland, Sharrow, and Segal synthesized and characterized the sulfonyl chloride derivative of sulforhodamine 101, which they named "Texas Red".[2][3] This novel fluorophore exhibited high fluorescence quantum yield, good photostability, and, crucially, its excitation and emission spectra were well-separated from those of fluorescein, minimizing spectral overlap and enabling clear differentiation of signals in multicolor analysis.[2] The introduction of a sulfonyl chloride reactive group allowed for efficient and stable covalent labeling of primary amines on proteins and other biomolecules.[2]

Over the years, the Texas Red family has expanded to include derivatives like Texas Red-X, which incorporates a seven-atom spacer arm to reduce steric hindrance and improve conjugation efficiency and the fluorescence properties of the resulting conjugates.[4] Despite the development of a vast array of newer fluorescent dyes, Texas Red and its derivatives remain widely used due to their proven reliability, cost-effectiveness, and well-characterized properties.

Chemical and Photophysical Properties

Texas Red is chemically known as sulforhodamine 101 acid chloride. It is a derivative of the sulforhodamine 101 dye, featuring a reactive sulfonyl chloride group that readily couples with primary amines on biomolecules to form stable sulfonamide bonds. This reaction is a key feature that has cemented its place in bioconjugation chemistry.

The photophysical properties of Texas Red are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| Chemical Name | Sulforhodamine 101 acid chloride | |

| Molecular Formula | C₃₁H₂₉ClN₂O₆S₂ | N/A |

| Molecular Weight | 625.15 g/mol | N/A |

| Excitation Maximum (λex) | ~589 nm | [2] |

| Emission Maximum (λem) | ~615 nm | [2] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | N/A |

| Quantum Yield (Φ) | High | [2] |

| Solubility | Water-soluble | [2] |

| Reactive Group | Sulfonyl chloride (-SO₂Cl) | [2] |

| Target Functional Group | Primary amines (-NH₂) | [2] |

Synthesis of Texas Red (Sulforhodamine 101 Acid Chloride)

The synthesis of Texas Red involves the conversion of the commercially available sulforhodamine 101 to its corresponding sulfonyl chloride. While detailed proprietary methods may vary, a general synthetic approach is outlined below.

Experimental Protocol: Synthesis of Sulforhodamine 101 Acid Chloride

Materials:

-

Sulforhodamine 101

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Rotary evaporator

-

Schlenk line or similar inert atmosphere setup

Methodology:

-

Drying: Thoroughly dry the sulforhodamine 101 under vacuum to remove any residual water, which can hydrolyze the phosphorus oxychloride and the final product.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the dried sulforhodamine 101 in a minimal amount of anhydrous solvent.

-

Chlorination: Carefully add a stoichiometric excess of phosphorus oxychloride to the suspension. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the excess phosphorus oxychloride and the solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

Purification and Storage: The resulting crude Texas Red is a dark purple solid. Due to its instability and susceptibility to hydrolysis, it is often used immediately without further purification. For storage, it must be kept in a desiccated environment at low temperatures (-20°C).

Applications in Biological Research

The versatility of Texas Red has led to its widespread adoption in numerous biological applications. Its bright red fluorescence provides excellent contrast, especially in tissues with high autofluorescence in the green region of the spectrum.

Immunofluorescence and Immunohistochemistry

One of the primary applications of Texas Red is in immunofluorescence (IF) and immunohistochemistry (IHC), where antibodies conjugated to the dye are used to visualize the localization of specific proteins within cells and tissues.

Experimental Protocol: Indirect Immunofluorescence Staining

Materials:

-

Cells grown on coverslips or tissue sections on slides

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (unconjugated)

-

Texas Red-conjugated secondary antibody

-

Antifade mounting medium

Methodology:

-

Fixation: Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the samples overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the Texas Red-conjugated secondary antibody in blocking buffer and incubate the samples for 1 hour at room temperature in the dark.

-

Washing: Wash the samples three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualization: Visualize the fluorescence using a fluorescence microscope with appropriate filters for Texas Red (e.g., excitation filter ~560/40 nm, emission filter ~630/75 nm).

Flow Cytometry

Texas Red-conjugated antibodies are also extensively used in flow cytometry for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.

Experimental Workflow: Flow Cytometry Staining

Caption: Workflow for immunofluorescent staining of cells for flow cytometry analysis.

Visualizing Signaling Pathways

The ability to label specific biomolecules with Texas Red has been instrumental in dissecting complex cellular signaling pathways. For instance, Texas Red-labeled ligands have been used to study the oligomerization and trafficking of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Caption: Simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.

In this pathway, the binding of a ligand (which can be fluorescently labeled with Texas Red for visualization) to a GPCR triggers a conformational change in the receptor. This leads to the activation of an associated heterotrimeric G-protein, where the α-subunit exchanges GDP for GTP and dissociates from the βγ-subunits. The activated α-subunit then modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to the production of a second messenger like cyclic AMP (cAMP). cAMP, in turn, activates downstream kinases like Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.

Conclusion